Hydration Free Energy and Ionic Radius: Al³⁺ vs. Fe³⁺ and Cr³⁺
Al³⁺ exhibits a hydration free energy (ΔGₕᵧdᵣ) of –1100.3 kcal mol⁻¹, which is approximately 6–7% more negative than the values for Fe³⁺ (–1033.0 kcal mol⁻¹) and Cr³⁺ (–1037.0 kcal mol⁻¹). Concurrently, the Al³⁺–O distance in the hexaaqua complex is 1.89 Å, compared to 2.03 Å for Fe³⁺ and 1.96 Å for Cr³⁺, reflecting a more compact coordination sphere [1].
| Evidence Dimension | Hydration free energy (ΔGₕᵧdᵣ, kcal mol⁻¹) and metal–oxygen distance (Å) |
|---|---|
| Target Compound Data | Al³⁺: ΔGₕᵧdᵣ = –1100.3 kcal mol⁻¹, metal–O = 1.89 Å |
| Comparator Or Baseline | Fe³⁺: ΔGₕᵧdᵣ = –1033.0 kcal mol⁻¹, metal–O = 2.03 Å; Cr³⁺: ΔGₕᵧdᵣ = –1037.0 kcal mol⁻¹, metal–O = 1.96 Å |
| Quantified Difference | ΔGₕᵧdᵣ difference: –67.3 kcal mol⁻¹ vs. Fe³⁺ (–6.5%), –63.3 kcal mol⁻¹ vs. Cr³⁺ (–6.1%); Metal–O distance: 0.14 Å shorter vs. Fe³⁺ (–6.9%), 0.07 Å shorter vs. Cr³⁺ (–3.6%) |
| Conditions | Experimental hydration free energies from Noyes (reference 36) and metal–oxygen distances from Marcus' review (reference 37), as compiled in Li and Merz (2017) [1]. |
Why This Matters
More negative hydration free energy and shorter metal–oxygen distance confer stronger water binding, which influences ligand exchange kinetics and the stability of aqueous complexes in both analytical and industrial contexts.
- [1] Li, P., Merz, K. M., Jr. (2017). Metal Ion Modeling Using Classical Mechanics. Chemical Reviews, 117(3), 1564–1686. (Table 2) View Source
